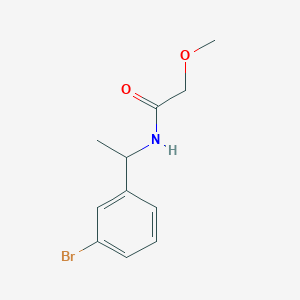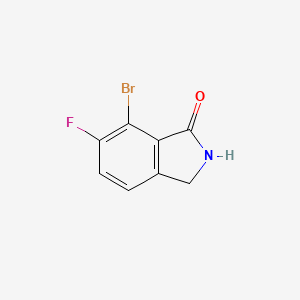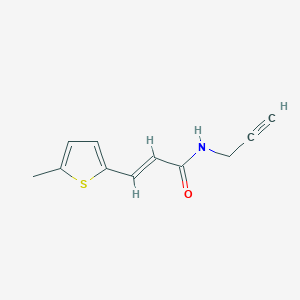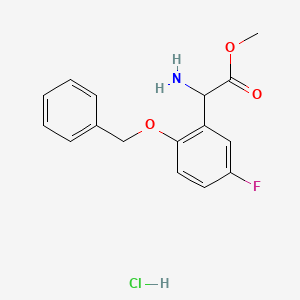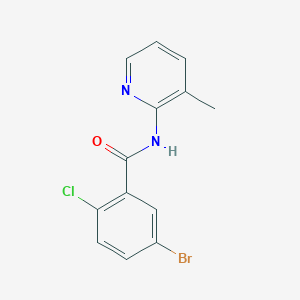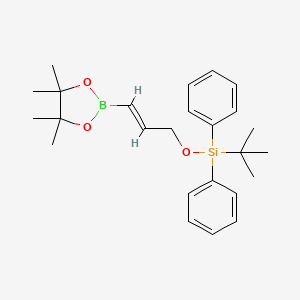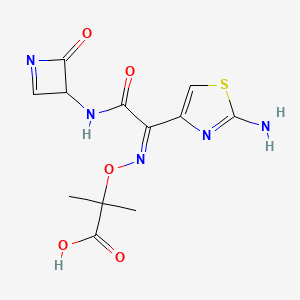
(Z)-2-(((1-(2-Aminothiazol-4-yl)-2-oxo-2-((2-oxo-2,3-dihydroazet-3-yl)amino)ethylidene)amino)oxy)-2-methylpropanoic Acid (Ceftazidime Impurity
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(((1-(2-Aminothiazol-4-yl)-2-oxo-2-((2-oxo-2,3-dihydroazet-3-yl)amino)ethylidene)amino)oxy)-2-methylpropanoic Acid: is a known impurity of the antibiotic ceftazidime. This compound is of interest due to its structural complexity and potential implications in the synthesis and stability of ceftazidime.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-(((1-(2-Aminothiazol-4-yl)-2-oxo-2-((2-oxo-2,3-dihydroazet-3-yl)amino)ethylidene)amino)oxy)-2-methylpropanoic Acid involves multiple steps, starting from the appropriate thiazole derivative. The key steps include:
Formation of the thiazole ring: This is typically achieved through the cyclization of a suitable precursor.
Introduction of the azetidinone moiety: This involves the reaction of the thiazole derivative with an azetidinone precursor under controlled conditions.
Formation of the oxime linkage: This step involves the reaction of the intermediate with hydroxylamine or a similar reagent to form the oxime group.
Final coupling and purification: The final product is obtained through coupling reactions and subsequent purification steps, such as crystallization or chromatography.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the azetidinone moiety.
Reduction: Reduction reactions can occur at the oxime group, converting it to an amine.
Substitution: The compound can participate in substitution reactions, especially at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can yield amines.
科学的研究の応用
Chemistry: : The compound is used as a reference standard in the analysis of ceftazidime and its impurities. It is also studied for its reactivity and stability under various conditions.
Biology and Medicine: : While the compound itself may not have direct therapeutic applications, its study helps in understanding the stability and degradation pathways of ceftazidime, which is crucial for ensuring the efficacy and safety of the antibiotic.
Industry: : In the pharmaceutical industry, the compound is used in quality control processes to ensure the purity of ceftazidime. It is also of interest in the development of new synthetic routes and optimization of existing processes.
作用機序
The compound does not have a direct mechanism of action as a therapeutic agent. its presence as an impurity can affect the stability and efficacy of ceftazidime. The molecular interactions and pathways involved in its formation and degradation are of interest in the study of ceftazidime’s overall stability.
類似化合物との比較
Similar Compounds
(Z)-2-(((1-(2-Aminothiazol-4-yl)-2-oxo-2-((2-oxo-2,3-dihydroazet-3-yl)amino)ethylidene)amino)oxy)-2-methylpropanoic Acid: is similar to other cephalosporin impurities, such as:
Uniqueness: : The uniqueness of this compound lies in its specific structure, which includes the thiazole ring, azetidinone moiety, and oxime linkage. This combination of functional groups contributes to its distinct reactivity and stability profile, making it a valuable compound for study in the context of ceftazidime impurities.
特性
分子式 |
C12H13N5O5S |
|---|---|
分子量 |
339.33 g/mol |
IUPAC名 |
2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-oxo-2-[(2-oxo-3H-azet-3-yl)amino]ethylidene]amino]oxy-2-methylpropanoic acid |
InChI |
InChI=1S/C12H13N5O5S/c1-12(2,10(20)21)22-17-7(6-4-23-11(13)16-6)9(19)15-5-3-14-8(5)18/h3-5H,1-2H3,(H2,13,16)(H,15,19)(H,20,21)/b17-7- |
InChIキー |
DVAOBCGKBRHROM-IDUWFGFVSA-N |
異性体SMILES |
CC(C)(C(=O)O)O/N=C(/C1=CSC(=N1)N)\C(=O)NC2C=NC2=O |
正規SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C=NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(Benzo[d][1,3]dioxol-5-yloxy)hexanoic acid](/img/structure/B14898673.png)
